Cas no 2305146-15-8 (1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one)

1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one is a chiral pyrrolidine-based compound featuring an isoxazole moiety and an α,β-unsaturated ketone functional group. Its stereospecific (R)-configuration at the pyrrolidine ring enhances selectivity in synthetic applications, particularly in asymmetric synthesis and medicinal chemistry. The presence of the isoxazole heterocycle contributes to its potential as a pharmacophore, while the propenone group offers reactivity for Michael additions or further derivatization. This compound is valuable in the development of bioactive molecules, serving as a versatile intermediate for pharmaceuticals or agrochemicals. Its well-defined structure ensures reproducibility in research applications, making it suitable for studies in enzyme inhibition or ligand design.
1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one structure
2305146-15-8 structure
商品名:1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one
CAS番号:2305146-15-8
MF:C10H12N2O2
メガワット:192.214482307434
CID:5377733

1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • 1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one
    • インチ: 1S/C10H12N2O2/c1-2-10(13)12-6-3-4-9(12)8-5-7-14-11-8/h2,5,7,9H,1,3-4,6H2/t9-/m1/s1
    • InChIKey: VXOKOXVRXOAXSO-SECBINFHSA-N
    • ほほえんだ: C(N1CCC[C@@H]1C1C=CON=1)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.180±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 402.8±34.0 °C(Predicted)
  • 酸性度係数(pKa): -2.16±0.50(Predicted)

1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7531169-0.05g
1-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
2305146-15-8 95%
0.05g
$246.0 2024-05-23

1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one 関連文献

1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-oneに関する追加情報

Compound CAS No. 2305146-15-8: 1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one

Compound CAS No. 2305146-15-8, also known as 1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with an isoxazole moiety and a ketone group. The stereochemistry at the pyrrolidine ring, specifically the (2R) configuration, plays a crucial role in determining its biological activity and chemical reactivity.

The synthesis of 1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one involves a multi-step process that typically begins with the preparation of the pyrrolidine derivative. Recent advancements in asymmetric catalysis have enabled the efficient construction of the (2R) stereocenter, ensuring high enantiomeric excess in the final product. This has been a focal point of research, as stereocontrol is essential for optimizing the compound's pharmacokinetic properties.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. Its structure is particularly amenable to further functionalization, allowing researchers to explore various substitution patterns that could enhance bioavailability or target specific receptors. For instance, studies have shown that modifying the isoxazole ring can significantly alter the compound's interaction with biological systems, opening avenues for novel therapeutic agents.

In addition to its pharmaceutical applications, Compound CAS No. 2305146-15-8 has also garnered attention in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Recent research has demonstrated its potential as a precursor for metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis.

The toxicological profile of 1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one has been extensively studied to ensure its safety for both industrial and biomedical uses. Preclinical studies indicate that it exhibits low toxicity at therapeutic doses, with minimal adverse effects on cellular systems. These findings are particularly encouraging for its prospective use in drug development.

Looking ahead, ongoing research is focused on leveraging computational chemistry to predict and optimize the properties of this compound. Advanced molecular modeling techniques are being employed to study its electronic structure and interaction dynamics with biological targets. This approach not only accelerates drug discovery but also provides deeper insights into its mechanistic behavior.

In conclusion, Compound CAS No. 2305146-15-8, or 1-[(2R)-2-(3-Isoxazolyl)-1-pyrrolidinyl]-2-propen-1-one, represents a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and computational tools, positions it as a key player in advancing modern science and technology.

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